5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-4-3-8(17-9)11(16)13-7-10(15)14-5-1-2-6-14/h3-4H,1-2,5-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJANDFSPQTIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the furan ring and the pyrrolidinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the 5-position of the furan ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF, 80°C | 5-Aryl-furan-2-carboxamide derivative | 78–85% | |
| Amination | NH₃ (excess), CuI, DMSO, 100°C | 5-Amino-furan-2-carboxamide | 65% | |
| Methoxylation | NaOMe, MeOH, reflux | 5-Methoxy-furan-2-carboxamide | 72% |
Key Findings :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling with aryl boronic acids, expanding the furan ring’s functionalization.
-
Direct amination requires high temperatures and copper iodide as a co-catalyst.
Amide Bond Reactivity
The tertiary amide group participates in hydrolysis, reduction, and nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Furan-2-carboxylic acid + amine salt | 90% | |
| Basic Hydrolysis | 2M NaOH, 60°C, 8h | Furan-2-carboxylate + free amine | 88% | |
| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → RT, 4h | N-(2-Aminoethyl)furan-2-methanol | 60% |
Mechanistic Notes :
-
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation of the leaving group.
-
Reduction with LiAlH₄ converts the amide to a secondary amine and alcohol.
Cyclization Reactions
The pyrrolidine and amide groups facilitate intramolecular cyclization under thermal or acidic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Toluene, reflux, 24h | Pyrrolo[1,2-a]pyrazin-1-one derivative | 75% | |
| H₂SO₄ (cat.), 100°C, 6h | Tetrahydrofuro[2,3-b]pyrrole-2-carboxamide | 68% |
Structural Insights :
-
Cyclization generates fused heterocyclic systems, enhancing rigidity and potential bioactivity.
Pyrrolidine Ring Functionalization
The pyrrolidine moiety undergoes alkylation and oxidation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 12h | N-Methylpyrrolidine derivative | 82% | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 2h | Pyrrolidine N-oxide | 70% |
Applications :
Comparative Reactivity Table
| Reaction | Optimal Catalyst/Solvent | Temperature Range | Time | Yield Range |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ in DMF | 80–90°C | 12–24h | 75–85% |
| Amide Hydrolysis (Acidic) | HCl (6M) | Reflux | 12h | 85–90% |
| Cyclization | None (thermal) | 110°C (reflux) | 24h | 68–75% |
Challenges and Limitations
-
Steric Hindrance : Bulky substituents on the furan ring reduce NAS efficiency (e.g., ortho-substituted aryl groups in Suzuki coupling) .
-
Side Reactions : Competing hydrolysis of the amide bond occurs under prolonged basic conditions.
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Solubility : Limited aqueous solubility (logSw = -1.98) necessitates organic solvents like DMF or THF .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent 1.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the pyrrolidine ring. Research has highlighted that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease 1. The ability of the compound to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
Analgesic Properties
Preliminary studies have indicated that 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide may possess analgesic properties. The modulation of pain pathways through specific receptor interactions could provide a new avenue for pain management therapies 1.
Material Science
Polymer Synthesis
The unique chemical structure of 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide makes it suitable for use in polymer synthesis. Its bromine substituent allows for easy incorporation into various polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its utility in creating high-performance polymers for applications in electronics and coatings 2.
Nanomaterials
Recent advancements in nanotechnology have led to the exploration of this compound in the synthesis of nanomaterials. Its ability to act as a precursor in the formation of nanoparticles can be utilized in drug delivery systems, where controlled release and targeted delivery are critical .
Biochemical Tools
Enzyme Inhibition Studies
5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. The compound's structural features allow it to bind effectively to enzyme active sites, providing insights into enzyme kinetics and mechanisms .
Fluorescent Probes
The furan-based structure lends itself well to modifications that can produce fluorescent derivatives. These derivatives can be used as probes in biological imaging, allowing researchers to visualize cellular processes in real-time .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution Variants
Variations in the halogen substituent at the furan’s 5-position significantly alter electronic properties and bioactivity.
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Differences in Activity/Reactivity |
|---|---|---|---|
| 5-Chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide | Cl | 257.69 | Reduced steric bulk vs. Br; potentially lower metabolic stability |
| 5-Fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide | F | 241.22 | Higher electronegativity; may improve target binding affinity |
| 5-Iodo-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide | I | 348.14 | Larger atomic radius; enhanced lipophilicity but slower reaction kinetics |
Key Insight : Bromine balances reactivity and lipophilicity, making it optimal for nucleophilic substitution while retaining bioavailability .
Heterocyclic Moieties in the Side Chain
Modifications to the pyrrolidine group or ethyl linker influence target selectivity and pharmacokinetics.
| Compound Name | Side Chain Structure | Notable Features |
|---|---|---|
| 5-Bromo-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | Piperazine with fluorophenyl | Enhanced CNS penetration due to piperazine’s basicity |
| 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide | Pyridine ring | Improved solubility; potential for π-π stacking with aromatic residues |
| 5-Bromo-N-(2-(thiophen-3-yl)ethyl)furan-2-carboxamide | Thiophene | Sulfur atom increases metabolic resistance but may reduce polarity |
Key Insight : Pyrrolidine’s flexibility facilitates interactions with diverse targets, while rigid heterocycles (e.g., piperazine) improve specificity .
Core Structure Modifications
Replacing the furan ring with other aromatic systems alters scaffold geometry and bioactivity.
| Compound Name | Core Structure | Unique Properties |
|---|---|---|
| 5-Bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)nicotinamide | Nicotinamide (pyridine) | Enhanced NAD+ mimicry; potential for redox-related activity |
| 5-Bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)-1-benzofuran-2-carboxamide | Benzofuran | Increased planarity; improved DNA intercalation potential |
Key Insight : Furan’s smaller ring size favors sterically constrained binding pockets, whereas benzofuran/nicotinamide cores expand target range .
Biological Activity
5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide, identified by the compound ID Y513-1871, is a synthetic organic compound with potential therapeutic applications. Its molecular formula is CHBrNO, and it has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research.
The compound has a molecular weight of 301.14 g/mol and exhibits a logP value of 1.409, indicating moderate lipophilicity which may influence its bioavailability. The polar surface area is measured at 50.34 Ų, suggesting potential interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 301.14 g/mol |
| Molecular Formula | CHBrNO |
| logP | 1.409 |
| Polar Surface Area | 50.34 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of pyrrolidine derivatives, revealing that certain substitutions on the pyrrolidine ring enhanced antibacterial activity significantly. The presence of bromine substituents was particularly noted to increase the bioactivity of these compounds .
Anticancer Potential
Preliminary investigations into the anticancer properties of 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein kinases has been highlighted as a potential pathway for its anticancer effects .
Research Findings
In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines with IC values in the low micromolar range, indicating significant potency .
The biological activity of this compound is thought to be mediated through its interaction with cellular targets involved in critical signaling pathways. Specifically, it may function as an inhibitor of certain kinases implicated in cancer progression and microbial resistance.
Q & A
Q. What are the established synthetic routes for 5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide?
The compound can be synthesized via coupling reactions using furoic acid derivatives and pyrrolidine-containing amines. A representative method involves reacting furoic acid (1 eq.) with 4-bromo-2-aminophenol (1 eq.) in the presence of Et₃N (3 eq.) as a base. After refluxing, the product is purified via recrystallization from acetonitrile, yielding ~60% . Key considerations include optimizing stoichiometry, reaction time, and solvent polarity to minimize side products.
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals planar conformations due to π-conjugation across the amide bridge. For example, in structurally similar N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle between aromatic rings is 8.38°, stabilized by intramolecular N–H⋯O hydrogen bonds. Centrosymmetric dimers form via intermolecular hydrogen bonding, confirmed by refinement using difference Fourier maps .
Advanced Research Questions
Q. How can unexpected by-products during synthesis be analyzed and resolved?
By-products often arise from tautomeric shifts or competing reaction pathways. For instance, during attempts to synthesize 2-(2-methyl-3-bromoanilino)nicotinic acid, the keto-amine tautomer (lactam form) was isolated instead of the hydroxy-pyridine form. Resolution involves:
- Analytical techniques : NMR (to detect tautomeric protons) and X-ray crystallography (to confirm hydrogen-bonding patterns) .
- Reaction optimization : Adjusting catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., pyridine/water mixtures) to favor desired pathways .
Q. What computational methods predict the compound’s physicochemical properties?
Tools like ACD/Labs Percepta Platform calculate properties such as LogP (lipophilicity) and aqueous solubility. For analogs like N-substituted furan-2-carboxamides, predicted LogP values range from 2.1–3.5, indicating moderate membrane permeability. Molecular dynamics simulations can further assess conformational stability in biological matrices .
Q. How does tautomerism influence the compound’s stability and bioactivity?
The keto-amine tautomer (lactam form) is thermodynamically favored over the hydroxy-pyridine form due to resonance stabilization and hydrogen-bonding networks. This tautomerism affects binding to biological targets; for example, lactam forms may exhibit stronger interactions with adenosine A2A receptors compared to enol tautomers .
Q. What strategies optimize substituents for enhanced target binding?
Structure-activity relationship (SAR) studies suggest:
- Pyrrolidine modification : Introducing electron-withdrawing groups (e.g., oxo) improves hydrogen-bond acceptor capacity .
- Sulfonamide derivatives : Substituting the furan ring with sulfonamide groups (e.g., morpholine in N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}phenyl) derivatives) enhances solubility and target affinity .
- Halogen positioning : Bromine at the 5-position on the furan ring increases steric bulk, potentially improving selectivity for hydrophobic binding pockets .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
Yield variations (e.g., 60% vs. lower yields in scaled-up reactions) often stem from:
- Purification methods : Recrystallization vs. column chromatography (e.g., acetonitrile recrystallization removes polar impurities more effectively) .
- Catalyst efficiency : Pyridine or p-toluenesulfonic acid may accelerate coupling but require strict stoichiometric control to avoid side reactions .
Methodological Recommendations
- Synthetic protocols : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the oxo-pyrrolidine moiety .
- Crystallization : Slow evaporation from methanol yields high-purity single crystals suitable for X-ray analysis .
- Computational validation : Cross-validate DFT-derived geometries with experimental crystallographic data to ensure accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
